pyridazine-3,4,5,6-tetramine;dihydrochloride
Description
Pyridazine-3,4,5,6-tetramine dihydrochloride is a nitrogen-rich heterocyclic compound characterized by a pyridazine core substituted with four amine groups and stabilized as a dihydrochloride salt. For instance, GTS-21 ((E)-3-(2,4-dimethoxybenzylidene)-3,4,5,6-tetrahydro-2,3′-bipyridine dihydrochloride) demonstrates agonist activity at α-7 nicotinic acetylcholine receptors (α-7 nAChRs) and efficacy in memory and learning models . Similarly, trientine dihydrochloride (triethylene tetramine dihydrochloride) is a copper-chelating agent used in Wilson’s disease, highlighting the versatility of dihydrochloride salts in medicinal chemistry . The dihydrochloride moiety often enhances solubility and stability, as seen in pyridazinone derivatives where HCl salt formation increased solubility by 20-fold .
Properties
IUPAC Name |
pyridazine-3,4,5,6-tetramine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6.2ClH/c5-1-2(6)4(8)10-9-3(1)7;;/h(H4,5,8,10)(H4,6,7,9);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPMYFAZLURTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NN=C1N)N)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridazine-3,4,5,6-tetramine dihydrochloride typically involves the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds. One common method is the reaction of hydrazine hydrate with 1,4-diketones under acidic conditions to form the pyridazine ring . The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of pyridazine-3,4,5,6-tetramine dihydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
pyridazine-3,4,5,6-tetramine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyridazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups such as hydroxyl, alkyl, or halogen groups. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
pyridazine-3,4,5,6-tetramine;dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyridazine-3,4,5,6-tetramine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, pyridazine derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific structure and functional groups of the pyridazine derivative .
Comparison with Similar Compounds
GTS-21 Dihydrochloride
- Structure : Contains a tetrahydrobipyridine core with a benzylidene substituent and two methoxy groups.
- Pharmacology : Acts as an α-7 nAChR agonist, showing cognitive-enhancing effects in preclinical models .
- Key Difference : Unlike pyridazine-3,4,5,6-tetramine, GTS-21’s bipyridine scaffold and methoxy substituents likely influence receptor binding specificity.
2,4,5,6-Tetraaminopyrimidine Dihydrochloride
- Structure : A pyrimidine ring with four amine groups, analogous to the pyridazine-tetramine core.
- Applications : Used in synthetic chemistry for nucleobase analogs and coordination complexes .
- Key Difference : Pyrimidine vs. pyridazine ring alters electronic properties and hydrogen-bonding capacity.
Trientine Dihydrochloride
- Structure: A linear tetraamine (N,N’-bis(2-aminoethyl)-1,2-ethanediamine) stabilized as a dihydrochloride salt.
- Pharmacology: Chelates copper in Wilson’s disease, forming stable copper complexes via its four amino groups .
- Key Difference : Lack of aromaticity distinguishes it from pyridazine derivatives, reducing CNS penetration but enhancing metal-binding efficacy.
Pharmacological and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
